Product packaging for Lutetium(III) trifluoromethanesulfonate(Cat. No.:CAS No. 126857-69-0)

Lutetium(III) trifluoromethanesulfonate

Cat. No.: B158644
CAS No.: 126857-69-0
M. Wt: 622.2 g/mol
InChI Key: NRMNRSCGHRWJAK-UHFFFAOYSA-K
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Description

Significance within Lanthanide Chemistry and Coordination Complexes

The significance of Lutetium(III) trifluoromethanesulfonate (B1224126) is deeply rooted in the phenomenon of the lanthanide contraction. patsnap.comwikipedia.org As the last element in the lanthanide series, lutetium has the smallest ionic radius of all Ln³⁺ ions. patsnap.com This high charge density influences its coordination chemistry, leading to differences in coordination numbers and the stability of its complexes compared to earlier lanthanides. bath.ac.uk

While larger lanthanide ions can accommodate higher coordination numbers (often 9 or 10), the smaller size of Lu³⁺ typically favors a coordination number of 8 or 9. patsnap.combath.ac.uk In hydrated triflate salts, many lanthanides form nine-coordinate aqua ions, [Ln(H₂O)₉]³⁺, across the entire series. bath.ac.uk However, in solution and with other ligands, the smaller size of lutetium can lead to the formation of eight-coordinate complexes, [Lu(H₂O)₈]³⁺. bath.ac.ukunife.it This contraction also generally increases the stability of complexes formed as one moves from lanthanum to lutetium. bath.ac.uk The triflate anion is a non-coordinating anion, meaning it does not typically bind directly to the metal center, allowing solvent molecules or other ligands to form stable coordination complexes with the Lu³⁺ ion. wikipedia.org

Historical Context of Lanthanide Triflates as Lewis Acid Catalysts

The emergence of lanthanide triflates as Lewis acid catalysts in the early 1990s marked a significant advancement in organic synthesis. acs.orgresearchgate.net Traditional Lewis acids, such as aluminum chloride (AlCl₃), are highly effective but are extremely sensitive to moisture. wikipedia.orgfrontiersin.org This necessitates strict anhydrous (water-free) reaction conditions, as even trace amounts of water can decompose or deactivate the catalyst. wikipedia.org

Lanthanide triflates, including Lu(OTf)₃, revolutionized the field because they are water-tolerant. wikipedia.orgepa.govresearchgate.net This stability in aqueous media allows for reactions to be conducted in water or with substrates containing moisture, aligning with the principles of green chemistry. chemeurope.comnih.gov These catalysts function similarly to conventional Lewis acids by activating substrates, but they can be easily recovered from aqueous reaction mixtures and reused, which is not possible with catalysts like AlCl₃ that are destroyed during workup. wikipedia.org The general synthesis for lanthanide triflates involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid. wikipedia.org

Table 2: Comparison of Select Lanthanide and Scandium Triflates
CompoundIonic Radius of Cation (pm)Key FeatureReference
Scandium(III) triflate88.5Considered one of the most active Lewis acid catalysts in this class. researchgate.net
Lanthanum(III) triflate103Larger ionic radius, often used in various C-C and C-N bond-forming reactions. wikipedia.orgchemeurope.com
Lutetium(III) triflate86.1Smallest ionic radius among lanthanides, leading to high charge density. wikipedia.org

Overview of Research Trajectories for Lutetium(III) Trifluoromethanesulfonate

While the family of lanthanide triflates is widely used, the research trajectory for this compound is more specialized. Its catalytic use is often reported as part of broader studies screening the entire lanthanide series. researchgate.netresearchgate.net In these screenings, other lanthanides like scandium, ytterbium, or lanthanum often show higher catalytic activity for specific reactions such as aldol (B89426) or Friedel-Crafts reactions. researchgate.net

However, the unique properties of Lu(OTf)₃ make it a valuable tool in specific research areas. One notable application is in the chemoselective thioacetalization of aldehydes, a key reaction for protecting carbonyl groups in organic synthesis, where it has been shown to be an efficient and recyclable catalyst. tandfonline.com Furthermore, due to the luminescent properties associated with lanthanide compounds, Lu(OTf)₃ and its complexes are valuable in luminescence studies. patsnap.com The predictable decrease in ionic radius across the series, culminating with lutetium, allows researchers to systematically study how size and Lewis acidity affect reaction outcomes, making Lu(OTf)₃ an important benchmark compound. bath.ac.uk

Table 3: Highlighted Research Applications of this compound
Application AreaDescriptionReference
CatalysisUsed as an efficient and recyclable catalyst for the chemoselective thioacetalization of aldehydes. tandfonline.com
Luminescence StudiesValuable in fundamental studies of lanthanide luminescence due to the properties of the Lu³⁺ ion. patsnap.com
Mechanistic StudiesServes as a benchmark in comparative studies across the lanthanide series to understand the effect of ionic radius on catalytic activity. bath.ac.ukresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3F9LuO9S3 B158644 Lutetium(III) trifluoromethanesulfonate CAS No. 126857-69-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lutetium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Lu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMNRSCGHRWJAK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9LuO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459316
Record name Lutetium(III) trifluoromethanesulfonate
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Molecular Weight

622.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126857-69-0
Record name Lutetium(III) trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lutetium(III) trifluoromethanesulfonate
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Synthesis and Derivatization Methodologies for Lutetium Iii Trifluoromethanesulfonate

Established Synthetic Pathways for Lutetium(III) Trifluoromethanesulfonate (B1224126)

The most common and established method for synthesizing lanthanide triflates, including lutetium(III) trifluoromethanesulfonate, involves the reaction of the corresponding lanthanide oxide with aqueous trifluoromethanesulfonic acid (triflic acid). wikipedia.org This straightforward acid-base reaction produces the hydrated form of the salt.

The general reaction is as follows: Lu₂O₃ + 6HOTf + 18H₂O → 2Lu(H₂O)₉₃ + 3H₂O wikipedia.org

This pathway is favored for its simplicity and the high purity of the resulting product. The hydrated lutetium triflate can be converted to its anhydrous form by heating under a reduced pressure environment, typically between 180 and 200 °C, which removes the nine water molecules coordinated to the lutetium ion. wikipedia.org

Table 1: Synthesis of this compound

Reactants Product (Hydrated) Conditions
Lutetium(III) oxide (Lu₂O₃) Lu(H₂O)₉₃ Aqueous triflic acid (HOTf)

Advanced Synthesis Techniques for Lutetium-Based Materials Using this compound as Precursor

This compound serves as a valuable precursor, particularly as a macroinitiator for ring-opening polymerization (ROP). cymitquimica.combiosynth.com This technique is a key method for producing advanced polymeric materials. In this role, the lutetium compound initiates the polymerization of cyclic monomers, leading to the formation of polymers with controlled molecular weights and architectures. Its effectiveness as a catalyst in such polymerizations is a subject of ongoing research. cymitquimica.com

Derivatization Strategies and Complex Formation

The strong Lewis acidity of the Lu³⁺ ion facilitates the formation of a wide array of coordination complexes with various donor ligands.

This compound readily forms hydrates, with the lutetium ion typically coordinating with nine water molecules to form the complex cation [Lu(H₂O)₉]³⁺. wikipedia.orgwikipedia.org The triflate ions act as counteranions. Beyond simple hydrates, lutetium can form complexes with other oxygen-containing ligands. Ethers, such as tetrahydrofuran (B95107) (THF), are common ligands in organometallic lutetium chemistry. wikipedia.org For instance, while not a direct derivatization of the triflate salt, related lutetium compounds show coordination with THF, illustrating the affinity of lutetium for oxygen donors. wikipedia.org The strong electrostatic interaction between the hard Lu³⁺ ion and negatively charged oxygen atoms is a primary driver for the formation of these stable complexes. unife.it

Lutetium(III) readily coordinates with nitrogen-containing ligands. For example, lutetium(III) nitrate (B79036) can react with 2,2':6',2"-terpyridine (terpy) in acetonitrile (B52724) to yield the complex [Lu(terpy)(NO₃)₃], where both nitrogen atoms from the terpyridine and oxygen atoms from the nitrate anions coordinate to the central lutetium atom. wikipedia.org Similarly, lutetium iodide can form complexes with pyridine (B92270) (py), such as [LuI(OⁱPr)(py)₅]I and [LuI₂(py)₅]I, where the nitrogen atom of the pyridine ligand coordinates to the lutetium center. wikipedia.org These examples demonstrate the capability of the Lu³⁺ ion, which would be present in this compound, to form stable adducts with multidentate and monodentate nitrogen-based Lewis bases.

Table 2: Examples of Lutetium(III) Complexes with N/O Ligands

Lutetium Salt Ligand Resulting Complex
Lutetium(III) nitrate 2,2':6',2"-terpyridine (terpy) [Lu(terpy)(NO₃)₃] wikipedia.org
Lutetium(III) iodide Pyridine (py) [LuI₂(py)₅]I wikipedia.org

This compound is utilized in the preparation of sulfamates, which are then employed in copolymerization reactions. cymitquimica.combiosynth.com This application highlights the compound's role in facilitating the synthesis of specialized monomers for advanced polymer production.

Green Chemistry Approaches in this compound Synthesis

The established synthesis of lanthanide triflates from their respective oxides and aqueous triflic acid aligns with the principles of green chemistry. wikipedia.org This method is advantageous because it is a high-yield reaction that avoids the use of hazardous solvents or reagents, with water being the primary solvent. The byproducts are minimal and non-toxic. wikipedia.org Furthermore, lanthanide triflates themselves are considered green catalysts. wikipedia.org Their stability in water allows them to be used in aqueous reaction media, reducing the need for volatile and often toxic organic solvents. wikipedia.org For example, using a lanthanide triflate catalyst in nitration reactions can significantly reduce the large volumes of acidic waste typically generated when using conventional sulfuric acid catalysts. wikipedia.org

Coordination Chemistry and Structural Elucidation of Lutetium Iii Trifluoromethanesulfonate Systems

Solvation Properties and Hydration Structures of the Lutetium(III) Aqua Ion

The behavior of the lutetium(III) ion in water is characterized by the formation of a well-defined hydration shell, the structure and dynamics of which have been the subject of extensive experimental and computational studies.

Coordination Number and Geometry in Aqueous Solution

In aqueous solution, the lutetium(III) ion is strongly hydrated. Extensive research, including X-ray diffraction (XRD), extended X-ray absorption fine structure (EXAFS), and molecular dynamics (MD) simulations, has established that the Lu³⁺ aqua ion predominantly exists as an eight-coordinate species, [Lu(H₂O)₈]³⁺. researchgate.net The dominant geometry for this octaaqua complex is the square antiprism (SAP). uniroma1.itresearchgate.net

While the 8-fold SAP geometry is the most prevalent, a small fraction of 9-fold complexes arranged in a tricapped trigonal prism (TTP) geometry is also detected in solution. uniroma1.itresearchgate.net This indicates an equilibrium between the two coordination numbers. The Lu-O bond distance in the first hydration shell is consistently reported in the range of 2.30 Å to 2.34 Å. researchgate.net

ParameterValueMethod(s)
Dominant Coordination Number (CN)8EXAFS, XRD, Molecular Dynamics
Dominant GeometrySquare Antiprism (SAP)Molecular Dynamics
Minor Coordination Number (CN)9Molecular Dynamics
Minor GeometryTricapped Trigonal Prism (TTP)Molecular Dynamics
Average Lu-O Bond Distance~2.32 ÅEXAFS, XRD

Water Exchange Kinetics and Mechanisms (Associative Mechanism)

The exchange of water molecules between the first hydration sphere of the Lu³⁺ ion and the bulk solvent is a rapid process crucial to its reactivity. For the heavier lanthanoids, including lutetium, this exchange is proposed to occur via an associative mechanism. researchgate.net

Molecular dynamics simulations suggest that the water exchange process for the [Lu(H₂O)₈]³⁺ complex proceeds through a 9-fold TTP intermediate. uniroma1.itresearchgate.net In this associative pathway, an incoming water molecule from the second hydration shell attacks the 8-coordinate SAP complex, forming a transient 9-coordinate TTP species, from which another water molecule then departs. researchgate.net The mean residence time of a water molecule in the first hydration shell of Lu³⁺ is longer compared to the central elements of the lanthanide series, a consequence of its high charge density. uniroma1.itresearchgate.net

ParameterDescription
Proposed MechanismAssociative (A)
Transition State Geometry9-fold Tricapped Trigonal Prism (TTP)
Reactant Geometry8-fold Square Antiprism (SAP)
Relative Residence TimeIncreases for heavier lanthanoids like Lu³⁺

Influence of Concentration on Hydration Sphere

For salts with weakly coordinating anions, such as trifluoromethanesulfonate (B1224126) (triflate) and perchlorate, the primary hydration sphere of the lutetium(III) ion, [Lu(H₂O)₈]³⁺, remains largely undisturbed even at high solute concentrations. nih.gov Raman spectroscopy studies on aqueous solutions of Lu(CF₃SO₃)₃ and Lu(ClO₄)₃ show that the characteristic symmetric stretching mode of the LuO₈ core remains consistent, indicating that the triflate anion does not enter the inner coordination sphere. nih.gov

In contrast, for salts with more strongly coordinating anions like chloride (Cl⁻), changes in the hydration sphere are observed at high concentrations. In concentrated LuCl₃ solutions (> 0.5 mol·L⁻¹), the chloride ion can displace a water molecule from the first hydration shell to form an inner-sphere complex, [Lu(H₂O)₇Cl]²⁺. nih.govmdpi.comresearchgate.net This substitution is detected by a distinct shift in the Lu-O stretching frequency in the Raman spectrum. mdpi.comresearchgate.net

Analogy with Actinide Hydration Properties for Separation Procedures

The coordination chemistry of trivalent lanthanides is remarkably similar to that of trivalent minor actinides, such as americium(III) and curium(III). barc.gov.innih.gov This chemical analogy is rooted in their preference for the +3 oxidation state and their similar ionic radii, which makes their separation a significant challenge in the management and reprocessing of used nuclear fuel. barc.gov.innumberanalytics.com

Understanding the subtle differences in hydration and complexation is key to developing effective separation strategies. acs.org While both Lu³⁺ and trivalent actinides are hard Lewis acids that favor coordination with oxygen-donor ligands, the 5f orbitals of the actinides are more spatially extended than the 4f orbitals of the lanthanides. This allows for a slightly greater degree of covalency in actinide-ligand bonds, particularly with soft-donor ligands (containing nitrogen or sulfur). researchgate.net This small electronic difference is exploited in advanced separation processes like TALSPEAK (Trivalent Actinide–Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes), where selective complexation in the aqueous phase is used to partition the two groups of elements. nih.gov

Solid-State Structural Analysis and Coordination Environments

In the solid state, lutetium(III) trifluoromethanesulfonate typically crystallizes as a hydrate. The crystal structure of this compound nonahydrate, Lu(H₂O)₉₃, provides a clear example of the coordination environment. In this structure, the lutetium(III) ion is coordinated by nine water molecules, forming the complex cation [Lu(H₂O)₉]³⁺. researchgate.net

The coordination geometry of the nonaaqua-lutetium(III) ion is a tricapped trigonal prism (TTP). This geometry features two distinct sets of Lu-O bond distances: six shorter bonds to the water molecules at the vertices of the trigonal prism and three slightly longer bonds to the "capping" water molecules on the rectangular faces of the prism. researchgate.net The trifluoromethanesulfonate anions are not directly coordinated to the metal ion; instead, they reside in the crystal lattice as counter-ions, participating in an extensive hydrogen-bonding network with the coordinated water molecules. researchgate.net

Ligand Exchange Dynamics and Stability of this compound Complexes

The trifluoromethanesulfonate (triflate) anion is known to be a very weakly coordinating ligand and an excellent leaving group. soton.ac.uk Consequently, in this compound, the triflate anions are readily displaced by other, stronger Lewis bases. This property makes this compound a valuable and widely used precursor for the synthesis of a variety of other lutetium complexes. wikipedia.org

The ligand exchange process involves the substitution of the weakly bound triflate ions (or, more commonly in solution, the coordinated water molecules of the aqua ion) by stronger donor ligands. The stability of the resulting complexes is highly dependent on the nature of the incoming ligand. For instance, multidentate chelating agents, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), form exceptionally stable complexes with Lu³⁺. researchgate.net These complexes exhibit high thermodynamic stability and kinetic inertness, which is critical for applications such as radiopharmaceuticals, where the metal ion must remain securely chelated in vivo. researchgate.netnih.gov The facile displacement of the triflate anion facilitates the formation of these highly stable products.

Theoretical Computational Studies in Coordination Chemistry

Theoretical computational studies are indispensable for elucidating the complex coordination environments and dynamic behaviors of lanthanide compounds. For this compound, a range of sophisticated simulation techniques, from hybrid quantum mechanical/molecular mechanical (QM/MM) methods to advanced force fields, provide molecular-level insights that complement experimental data. These methods are crucial for understanding the structural arrangements, ligand exchange dynamics, and reactivity of lutetium complexes in various environments.

Quantum Mechanical Charge Field (QMCF) Molecular Dynamics is a hybrid simulation technique that offers a detailed and accurate description of the immediate coordination environment of an ion like Lutetium(III). nih.govnih.gov In this method, the central ion and its first solvation shell are treated with quantum mechanics (QM), capturing the intricate electronic effects of metal-ligand bonding, while the surrounding solvent is modeled using classical molecular mechanics (MM). aip.org This tiered approach provides a balance between computational accuracy and efficiency, making it well-suited for studying highly charged metal ions in solution. aip.org

An ab initio QMCF-MD simulation of the hydrated Lutetium(III) ion, which is the state typically found when this compound is dissolved in aqueous solution, has provided significant insights into its coordination structure. aip.orgbohrium.com The simulation, performed at the Hartree-Fock level, reveals that the Lu(III) ion predominantly exists in an eight-coordinate state. bohrium.com The geometry of this hydration complex is not static but fluctuates between a distorted square antiprism (SAP) and a bicapped trigonal prism (BTP), with the SAP geometry being slightly more favored on average. bohrium.comaip.org

The simulations yield precise structural parameters for the hydrated Lu(III) ion. bohrium.com The Lu–O radial distribution function shows a sharp, well-defined first peak corresponding to the first hydration shell, with a maximum probability at a Lu-O distance of approximately 2.35 Å. bohrium.comaip.org Integration of this peak confirms the coordination number of eight. aip.org The simulations also capture the dynamics of the system, identifying rare ligand exchange processes that occur via a brief dissociative interchange mechanism. bohrium.com These computational findings are in excellent agreement with experimental data from EXAFS (Extended X-ray Absorption Fine Structure) and X-ray diffraction, validating the QMCF-MD model as a powerful tool for understanding the microscopic properties of the Lu(III) ion in solution. aip.orgbohrium.com

PropertyQMCF-MD Simulation ValueExperimental Value (EXAFS/XRD)Source
Primary Coordination Number (CN) 8.0 (predominantly)~8.0 bohrium.comaip.org
Mean Lu-O Bond Distance (Å) 2.352.35 bohrium.comaip.org
Mean Lu-H Bond Distance (Å) 3.00Not specified aip.org
Coordination Geometry Fluctuating Square Antiprism (SAP) and Bicapped Trigonal Prism (BTP)SAP or BTP bohrium.comaip.org
Water Exchange Mechanism Dissociative InterchangeAssociative Mechanism bohrium.comaip.org

Density Functional Theory (DFT) has become a cornerstone of computational coordination chemistry, enabling the accurate prediction of structures, bond energies, and electronic properties of complex molecules. researchgate.net For this compound, DFT calculations have been instrumental in probing the interaction between the Lu(III) ion and the trifluoromethanesulfonate (OTf) anion. These studies reveal that the triflate group is not merely a weakly coordinating counter-ion but can actively participate in the primary coordination sphere.

DFT calculations on the anhydrous Lu(OTf)₃ complex have shown that each triflate group coordinates to the lutetium center as a bidentate ligand. This means that two oxygen atoms from each triflate anion bond to the Lu(III) ion, resulting in a coordination number of six for the central metal. This finding is crucial for understanding the Lewis acidity and catalytic activity of lanthanide triflates in non-aqueous media, where the triflate anion is more likely to be directly coordinated.

In aqueous solutions, the situation is more complex due to competition from water molecules. DFT studies on hydrated Lu(III) clusters, such as [Lu(H₂O)ₙ]³⁺, indicate that both octa- and nona-hydrated species can exist, with the eight-coordinate species being more prevalent. researchgate.net The calculated Lu-O bond distances for these aqua complexes are in close agreement with experimental values, providing confidence in the theoretical models. researchgate.net When both water and triflate are present, a dynamic equilibrium exists. The weakly coordinating nature of the triflate ion means it can be displaced by stronger Lewis bases like water, but it can also re-enter the coordination sphere depending on the conditions. staffs.ac.uknih.gov

SystemComputational MethodKey FindingLu-O Bond Distance (Å)Source
Anhydrous Lu(OTf)₃ DFTTriflate acts as a bidentate ligand (CN=6)Not specified
[Lu(H₂O)₈]³⁺ (in solid state) -Octa-aqua complex2.287 (prism), 2.499 (capping) researchgate.net
Hydrated Lu³⁺ (in solution) DFTEquilibrium between 8- and 9-coordinate species~2.37 (for CN=8) researchgate.net

While standard molecular dynamics simulations use fixed-charge (non-polarizable) force fields, these models cannot capture the electronic polarization that occurs in the presence of the strong electric field generated by a trivalent ion like Lu(III). acs.org Polarizable force fields have been developed to explicitly account for these many-body induction effects, providing a more physically realistic description of the interactions between the ion and its surrounding ligands. researchgate.net

Two prominent models are the Drude oscillator model and the AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) force field. acs.orgnih.gov

Drude Oscillator Model : This model represents a polarizable atom by adding an auxiliary particle (the Drude particle) attached to the atomic core by a harmonic spring. uiuc.edu This simple mechanical system mimics the displacement of the electron cloud in an electric field, thereby capturing electronic polarizability. nih.govaps.org This approach has been successfully parameterized for a wide range of monatomic and molecular ions in aqueous solutions. nih.govacs.org

AMOEBA : This force field uses a more advanced electrostatic model based on atomic multipoles (up to quadrupoles) and induced dipoles to represent the charge distribution more accurately. nih.gov It has been successfully applied to study lanthanide and actinide ions, predicting hydration free energies, coordination numbers, and water residence times that are consistent with experimental data. acs.orgnih.gov

For a this compound system, a polarizable force field would be developed by parameterizing the model to reproduce high-level quantum mechanics calculations and experimental data, such as hydration free energy and crystal structures. nih.govaip.org Such a force field would offer a more accurate depiction of the Lu(III)-ligand interactions, whether the ligand is a water molecule or a trifluoromethanesulfonate anion. aip.org It would be particularly valuable for studying ligand exchange rates and the thermodynamics of complex formation, where the subtle balance of electrostatic forces, including polarization, is critical. morressier.com For instance, polarizable MD simulations of the hydrated Lu(III) ion have found the eight-coordinate square antiprism to be the dominant geometry, while also detecting a small population of nine-coordinate complexes, highlighting the dynamic nature of the coordination shell. aip.org

Force Field TypePolarization ModelKey FeaturesApplicability to Lu(III) SystemsSource
Non-Polarizable (e.g., GAFF) Fixed atomic chargesComputationally efficient; polarization is implicit in parameters.Less accurate for highly charged ions; may struggle with transferability between different environments. mdpi.com
Drude Oscillator Model "Charge-on-a-spring" auxiliary particles.Preserves simple pairwise Coulomb interactions; implemented in major MD software (NAMD, LAMMPS).Can accurately model ion-water interactions and bulk thermodynamic properties after careful parameterization. uiuc.eduacs.org
AMOEBA Atomic multipoles and induced dipoles.Provides a detailed representation of electrostatic potential; successful for trivalent ions.Shown to accurately predict hydration structure, dynamics, and thermodynamics for lanthanides. acs.orgnih.gov

Catalytic Applications of Lutetium Iii Trifluoromethanesulfonate in Organic Synthesis

Lutetium(III) Trifluoromethanesulfonate (B1224126) as a Lewis Acid Catalyst

Lutetium(III) trifluoromethanesulfonate is a powerful Lewis acid, a class of compounds that can accept an electron pair. This characteristic is central to its catalytic function, enabling it to activate a wide range of substrates in organic reactions. The trifluoromethanesulfonate (triflate) anion is a very stable, non-coordinating anion, which contributes to the strong Lewis acidity of the lutetium(III) cation.

A key advantage of this compound, and lanthanide triflates in general, is their remarkable stability in the presence of water. oup.com Unlike traditional Lewis acids such as aluminum chloride (AlCl₃), which readily hydrolyze and are deactivated by water, lutetium triflate can be used in aqueous media or in reactions that produce water as a byproduct. This water tolerance simplifies experimental procedures, reduces the need for anhydrous solvents, and aligns with the principles of green chemistry.

Furthermore, this compound has demonstrated excellent recyclability. After a reaction, the catalyst can be recovered from the aqueous phase and reused in subsequent reactions without a significant loss of catalytic activity. For instance, in Friedel-Crafts acylation reactions, rare earth metal triflates, including scandium triflate and ytterbium triflate which are similar to lutetium triflate, have been recovered at rates of over 90% and reused with almost no decrease in product yield. oup.com This reusability not only makes the catalytic process more economical but also minimizes chemical waste.

Table 1: Recyclability of Rare Earth Metal Triflates in the Acetylation of Anisole (B1667542)

Catalyst Run Recovery (%) Yield (%)
Yb(OTf)₃ 1st >95 93
2nd >95 91
3rd >95 92
Sc(OTf)₃ 1st >90 95
2nd >90 95
3rd >90 94

Data sourced from a study on rare earth metal triflates, demonstrating the general recyclability of this class of catalysts. oup.com

The strong Lewis acidity of this compound allows it to significantly enhance the rates of various organic reactions. By coordinating to functional groups such as carbonyls, it increases the electrophilicity of the substrate, thereby activating it towards nucleophilic attack. This activation leads to faster reaction times and often allows for reactions to proceed under milder conditions than would otherwise be possible.

In addition to rate enhancement, this compound can also influence the selectivity of a reaction. In certain transformations, the use of this catalyst can lead to the preferential formation of one stereoisomer or regioisomer over others. For example, in the ketalization of glycerol (B35011) with acetone (B3395972), this compound has been reported to provide complete conversion of glycerol and acetone into solketal (B138546), the five-membered ring product, demonstrating high regioselectivity.

The catalytic activity of lanthanide triflates can vary depending on the specific lanthanide metal. Generally, the Lewis acidity of lanthanide ions increases as their ionic radius decreases across the series from lanthanum to lutetium. This trend suggests that this compound would be one of the more active catalysts in this family.

In a comparative study of Friedel-Crafts acylation of anisole with acetic anhydride (B1165640), various lanthanide triflates were tested. The results showed that while most lanthanide triflates were effective, the catalytic activity varied. Scandium triflate, which has a smaller ionic radius and thus higher Lewis acidity, showed the highest activity. oup.com

Table 2: Comparison of Lanthanide Triflates in the Acetylation of Anisole

Catalyst (10 mol%) Yield (%)
La(OTf)₃ 51
Ce(OTf)₃ 65
Pr(OTf)₃ 68
Nd(OTf)₃ 70
Sm(OTf)₃ 75
Eu(OTf)₃ 78
Gd(OTf)₃ 81
Tb(OTf)₃ 83
Dy(OTf)₃ 85
Ho(OTf)₃ 87
Er(OTf)₃ 90
Tm(OTf)₃ 91
Yb(OTf)₃ 93
Lu(OTf)₃ 92
Sc(OTf)₃ 95

Reaction Conditions: Anisole (1 mmol), Acetic Anhydride (2 mmol), Catalyst (0.1 mmol), Nitromethane (5 mL), 50 °C, 4 h. oup.com

Compared to conventional Lewis acids like AlCl₃, this compound offers significant advantages. As previously mentioned, its water stability and recyclability are major benefits. oup.com Traditional Lewis acids are often required in stoichiometric amounts because they form stable complexes with the reaction products, whereas lanthanide triflates can be used in catalytic amounts. oup.com This reduces the amount of catalyst needed and simplifies the work-up procedure.

Carbon-Carbon Bond-Forming Reactions

This compound is an effective catalyst for a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis for building complex molecular skeletons.

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. This compound has been shown to be an effective catalyst for both Friedel-Crafts acylations and alkylations. In these reactions, the Lewis acidic lutetium center activates the acylating or alkylating agent, facilitating the electrophilic aromatic substitution.

In Friedel-Crafts acylation, the use of this compound allows the reaction to proceed with catalytic amounts of the Lewis acid, a significant improvement over the stoichiometric amounts required for traditional catalysts like AlCl₃. oup.com

Table 3: this compound in Friedel-Crafts Acylation

Aromatic Substrate Acylating Agent Product Yield (%)
Anisole Acetic Anhydride 4-Methoxyacetophenone 92

This data is part of a broader study on lanthanide triflates, highlighting the effectiveness of Lu(OTf)₃ in this specific transformation. oup.com

Ketalization and acetalization are important reactions for the protection of carbonyl groups in aldehydes and ketones, respectively. These reactions involve the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. This compound has proven to be a highly efficient catalyst for these transformations.

A notable example is the ketalization of glycerol with acetone to produce solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), a valuable biofuel additive. This compound catalyzes this reaction with high efficiency and selectivity for the five-membered ring product. Reports have indicated that complete conversion can be achieved under mild conditions, such as at room temperature.

Table 4: this compound in the Ketalization of Glycerol

Carbonyl Substrate Diol Catalyst Product Conversion/Selectivity

While specific data for a wide range of acetalization reactions catalyzed by this compound is not as readily available in comparative tables, its effectiveness in the demanding synthesis of solketal suggests its broad applicability in this area.

Cyclization and Rearrangement Reactions

As a robust Lewis acid, this compound is effective in promoting a range of cyclization and rearrangement reactions. These transformations are fundamental in the synthesis of cyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceuticals. While specific studies focusing solely on this compound are part of the broader research into lanthanide triflates, the general reactivity trends observed for this class of catalysts are applicable. Lanthanide triflates, including the lutetium salt, have demonstrated efficacy in various cycloaddition and cyclization processes. nih.gov

Their utility stems from their ability to activate substrates towards intramolecular nucleophilic attack, facilitating the formation of new rings. For instance, in reactions such as the Diels-Alder and hetero-Diels-Alder reactions, lanthanide triflates can coordinate to carbonyl groups of dienophiles, lowering their LUMO energy and accelerating the cycloaddition. nih.gov They have also been employed in radical cyclizations and other cascade processes that lead to complex molecular architectures. nih.gov The specific catalytic activity of this compound in these reactions is an area of ongoing research, with its strong Lewis acidity suggesting significant potential.

Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, enabling the introduction of diverse functional groups into molecules. This compound has proven to be a highly effective catalyst in this domain, particularly for the formation of carbon-sulfur and carbon-nitrogen bonds.

This compound serves as an efficient and recyclable catalyst for the chemoselective thioacetalization of aldehydes. This reaction is a crucial method for the protection of carbonyl groups during multi-step syntheses. The catalyst facilitates the reaction of a wide range of aromatic and aliphatic aldehydes with thiols to form the corresponding dithioacetals in high yields.

A key advantage of using this compound is its high chemoselectivity. Aldehydes can be selectively protected in the presence of ketones, which are less reactive under the catalytic conditions. Furthermore, the reaction proceeds under mild conditions and is tolerant of various other protecting groups, such as benzyl, acetyl, and silyl (B83357) ethers. The catalyst can also be recovered and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly.

Below is a table summarizing the catalytic activity of this compound in the thioacetalization of various aldehydes.

Aldehyde SubstrateThiolProductTime (h)Yield (%)
4-Methoxybenzaldehyde1,2-Ethanedithiol2-(4-Methoxyphenyl)-1,3-dithiolane0.595
4-Chlorobenzaldehyde1,2-Ethanedithiol2-(4-Chlorophenyl)-1,3-dithiolane0.592
4-Nitrobenzaldehyde1,2-Ethanedithiol2-(4-Nitrophenyl)-1,3-dithiolane1.090
Cinnamaldehyde1,2-Ethanedithiol2-Styryl-1,3-dithiolane0.594
Benzaldehyde1,3-Propanedithiol2-Phenyl-1,3-dithiane0.593
Heptanal1,2-Ethanedithiol2-Hexyl-1,3-dithiolane0.588

The construction of carbon-nitrogen bonds is of paramount importance in the synthesis of a vast array of biologically active compounds, including alkaloids, amino acids, and pharmaceuticals. This compound, as a potent Lewis acid, can activate substrates for nucleophilic attack by nitrogen-containing compounds, thereby facilitating C-N bond formation.

While specific literature detailing the use of this compound for C-N bond formation is still emerging, the catalytic behavior of other lanthanide triflates provides a strong indication of its potential. For example, lanthanide triflates have been successfully employed in aza-Diels-Alder reactions to synthesize nitrogen-containing heterocycles. They are also known to catalyze the addition of amines to epoxides and the synthesis of β-amino alcohols. Given the similar reactivity profiles within the lanthanide series, it is anticipated that this compound would be an effective catalyst for these and other C-N bond-forming reactions, such as the synthesis of amides from esters and amines.

Polymerization Catalysis and Polymer Science

This compound has also found applications in the field of polymer chemistry, where it acts as a catalyst for various polymerization reactions. Its ability to initiate and control polymerization processes makes it a valuable tool for the synthesis of well-defined polymers with specific properties.

This compound is utilized as a macroinitiator for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. biosynth.com In conjunction with a co-initiator like a sodium alkoxide, it can form a highly active catalytic species for the living ROP of ε-caprolactone. This catalytic system allows for the synthesis of poly(ε-caprolactone) (PCL) with controlled molecular weights and narrow polydispersity indices (PDI).

The living nature of the polymerization means that the polymer chains continue to grow as long as monomer is available, and the molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio. This level of control is crucial for producing polymers with tailored properties for specific applications, such as in biodegradable plastics and biomedical devices. The use of this compound, as part of a series of rare earth triflates, has been shown to be effective for this purpose, highlighting its utility in advanced polymer synthesis.

The polymerization of olefins, such as ethylene (B1197577) and propylene, is a major industrial process for the production of commodity plastics. While Ziegler-Natta and metallocene catalysts are the most common systems used for olefin polymerization, research into alternative catalysts is ongoing. Rare-earth metal complexes, in general, have been investigated for their potential in olefin polymerization due to their unique coordination chemistry.

Although specific studies detailing the use of this compound as a primary catalyst for olefin polymerization are not widely reported, the fundamental properties of lutetium suggest it could play a role in such catalytic systems. The Lewis acidic nature of the lutetium center could potentially be harnessed to activate olefin monomers towards insertion into a growing polymer chain. Further research is needed to explore the viability and effectiveness of this compound-based catalysts in this important area of polymer science.

Synthesis of Polymers-Inorganic Nanocomposites

The application of this compound specifically in the synthesis of polymer-inorganic nanocomposites is not extensively documented in scientific literature. While lutetium compounds, in general, have been proposed for use as catalysts in processes like petroleum cracking, detailed research findings directly linking Lu(OTf)₃ to the formation of these composite materials are sparse. aip.org Polymer-inorganic nanocomposites, which involve dispersing inorganic nanoparticles within a polymer matrix, are typically synthesized to create materials with synergistically enhanced properties. mdpi.com The synthesis often relies on catalysts that can promote polymerization around the inorganic fillers. rsc.org Although lanthanide triflates are known to catalyze various bond-forming reactions, their specific role in this subclass of materials science remains an area requiring further investigation.

Enantioselective and Asymmetric Catalysis

The development of methods for asymmetric synthesis, which selectively produce one of two enantiomers of a chiral molecule, is a cornerstone of modern chemistry, particularly in drug discovery. nih.gov this compound serves as a powerful Lewis acid precursor for the generation of chiral catalysts capable of inducing high levels of stereoselectivity.

This compound is utilized to form chiral Lewis acid complexes that are highly effective in asymmetric catalysis. The general strategy involves the in situ combination of the achiral Lu(OTf)₃ salt with a carefully designed chiral organic ligand. tcichemicals.com The lutetium ion coordinates with the ligand, forming a rigid, well-defined chiral environment around the metal center. This chiral complex then activates a substrate and directs the approach of a reactant, leading to the preferential formation of one enantiomer of the product.

Commonly employed ligands for this purpose are C₂-symmetric molecules such as bis(oxazoline) (BOX) and binaphthol (BINOL) derivatives. nih.govresearchgate.netnih.gov For instance, a chiral catalyst prepared from a lanthanide triflate and a chiral binaphthol derivative can effectively catalyze asymmetric Diels-Alder reactions. tcichemicals.com The choice of ligand and metal ion is critical for achieving optimal enantioselectivity in a given transformation. nih.gov The coordination of these ligands to the Lu³⁺ ion creates a sterically constrained active site that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other. documentsdelivered.comresearchgate.net

One of the most sophisticated applications of this compound is in the template-directed synthesis of molecular knots, which are molecules with non-trivial topological structures. nih.gov Lu(OTf)₃ acts as a template, organizing linear ligand strands into a specific three-dimensional arrangement that, upon covalent linkage, forms a knotted molecule. nih.govscispace.com

Remarkable stereochemical control has been achieved in the synthesis of trefoil knots (the simplest non-trivial knot) by using chiral ligands. nih.gov In a representative synthesis, chiral 2,6-pyridinedicarboxamide (B1202270) (pdc) ligands are complexed with Lu(OTf)₃. The inherent point chirality within the ligand strands is transferred to the coordination complex, forcing the strands to wrap around the nine-coordinate Lu³⁺ ion with a specific helical sense (handedness). nih.gov This stereoselective assembly pre-organizes the reactive ends of the ligands for a subsequent ring-closing metathesis (RCM) reaction, which covalently captures the intertwined structure. nih.gov This process yields a trefoil knot of a single topological handedness, demonstrating an efficient transfer of stereochemical information from a molecular level to a topological level. nih.govscispace.com This strategy has been extended to create more complex composite knots, such as granny and square knots, by joining pre-formed knotted synthons of specific handedness. nih.gov

Table 1: Stereoselective Synthesis of a Chiral Trefoil Knot Using Lu(OTf)₃
StepReagents and ConditionsProductYieldDescription
1Chiral monotopic and ditopic pdc-ligands + Lu(CF₃SO₃)₃ in acetonitrile (B52724), 80°C, 24 hOpen trefoil knot complex (Λ-{(R)₂-L³, (R)₄-L⁴·[Lu]})53% (over two steps)The Lu³⁺ ion templates the stereoselective assembly of chiral ligands into a single-handed helical complex. nih.gov
2Hoveyda–Grubbs 2nd gen. catalyst, CH₂Cl₂/CH₃NO₂, 50°C, 24 hMetalated trefoil knot (Λ-1·[Lu])Ring-closing metathesis covalently closes the loop, locking in the topological chirality. nih.gov
3Et₄NF in acetonitrile, room temp., 0.5 hMetal-free trefoil knot (Λ-1)35% (over three steps)The lutetium ion template is removed to yield the final, enantiopure organic molecular knot. nih.gov

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanism by which this compound catalyzes reactions is crucial for optimizing existing processes and designing new ones. Key aspects include how the lutetium ion activates substrates and its behavior in different reaction media, particularly water.

The catalytic activity of this compound stems from the Lewis acidic nature of the Lu³⁺ ion. As the smallest and thus most charge-dense ion of the lanthanide series, Lu³⁺ is a hard Lewis acid, meaning it preferentially binds to hard Lewis bases such as oxygen and nitrogen atoms present in organic substrates. aip.orgresearchgate.net

In a typical catalytic cycle, the Lu³⁺ ion coordinates to a functional group on the substrate, such as the carbonyl oxygen of an aldehyde or the nitrogen of an imine. This coordination withdraws electron density from the substrate, making it more electrophilic and thus more susceptible to nucleophilic attack. For example, in Friedel-Crafts acylation reactions catalyzed by lanthanide triflates, a proposed mechanism involves the initial interaction of the Ln³⁺ ion with the acid anhydride to form the active electrophile. researchgate.netresearchgate.netnih.gov This is followed by the formation of a π-complex between the lanthanide ion and the aromatic substrate, which then proceeds to a σ-complex before the turnover-limiting C-H bond scission occurs to yield the final product. researchgate.net The triflate counterion is weakly coordinating and generally does not interfere with the catalytic process, allowing the substrate to readily access the Lewis acidic metal center. researchgate.net

A defining feature of this compound and other rare-earth triflates is their remarkable stability and catalytic activity in water. frontiersin.orgresearchgate.net This property contrasts sharply with traditional Lewis acids like AlCl₃ or TiCl₄, which rapidly hydrolyze and are deactivated by water. tcichemicals.com

In aqueous solution, the lutetium ion exists as a hydrated aqua complex, such as [Lu(H₂O)ₙ]³⁺ (where n is typically 8 or 9). aip.orgresearchgate.net This hydrated ion is the active catalytic species. The coordinated water molecules are highly polarized by the Lu³⁺ ion, increasing the Brønsted acidity of the solution, but the Lu³⁺ ion itself continues to function as a potent Lewis acid. ornl.gov This water tolerance allows for a range of organic reactions, including aldol (B89426) condensations and Friedel-Crafts reactions, to be conducted in aqueous media, aligning with the principles of green chemistry. researchgate.netfrontiersin.org The catalyst can often be recovered from the aqueous phase after the reaction and reused multiple times without a significant loss of activity. tcichemicals.com Beyond water, the catalytic performance of lanthanide triflates has also been explored in other media, such as ionic liquids, where they show distinct reactivity and recyclability profiles. nih.gov

Advanced Materials Science Applications of Lutetium Iii Trifluoromethanesulfonate

Precursor for Lutetium-Based Materials Synthesis

Lutetium(III) trifluoromethanesulfonate (B1224126) serves as a versatile precursor and catalyst in the synthesis of specialized polymers. The compound's catalytic activity is particularly notable in ring-opening polymerization processes. biosynth.comcymitquimica.com As a macroinitiator, it facilitates the formation of polymers with controlled structures and molecular weights. biosynth.comcymitquimica.com Its application extends to asymmetric synthesis, where it aids in the creation of chiral polymers. biosynth.comcymitquimica.com The triflate anion's stability and the lutetium ion's Lewis acidity contribute to the compound's effectiveness as a catalyst in these polymerization reactions. nih.govresearchgate.net

Luminescent Materials and Optoelectronics

The unique electronic properties of the lutetium ion make it a valuable component in the development of luminescent materials. While lutetium itself does not typically emit light in the visible spectrum, it plays a crucial role as a host material or a co-dopant in materials that exhibit luminescence, influencing the efficiency and characteristics of the light emission.

The incorporation of lutetium into luminescent materials allows for the fine-tuning of their light-emitting properties. In mixed-lanthanide MOFs, such as those containing europium and lutetium, the concentration of lutetium can be adjusted to control the distance between the emissive europium ions. mdpi.comresearchgate.net This helps to minimize concentration quenching, a phenomenon where the luminescence intensity decreases at high concentrations of the emitting ion. By strategically substituting lutetium ions for europium ions, the quantum yield of luminescence can be significantly enhanced. mdpi.com Furthermore, the presence of lutetium can induce changes in the crystalline structure of the material, which in turn alters the symmetry around the emissive ions and affects the fine structure of the emission spectra. mdpi.comnih.gov This allows for precise control over the color and intensity of the emitted light.

Table 1: Luminescent Properties of Europium(III)-Lutetium(III) Terephthalate (B1205515) MOFs

Eu³⁺ Concentration (at %) Crystalline Phase Major Emission Peaks (nm) Luminescence Quantum Yield
1-40 Mixture of (EuₓLu₁₋ₓ)₂bdc₃ and (EuₓLu₁₋ₓ)₂bdc₃·4H₂O ~579, 591, 615, 650, 700 Significantly larger at lower Eu³⁺ concentrations
>40 (EuₓLu₁₋ₓ)₂bdc₃·4H₂O ~579, 591, 615, 650, 700 Decreases with increasing Eu³⁺ concentration

Data synthesized from research on heterometallic europium(III)-lutetium(III) terephthalates. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs) Synthesis

Lutetium(III) trifluoromethanesulfonate is a potential precursor for the synthesis of lutetium-containing Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. While specific studies detailing the use of lutetium triflate in MOF synthesis are not prevalent in the reviewed literature, lanthanide triflates, in general, are recognized for their catalytic activity in organic reactions, which can be relevant to the formation of the organic linkers used in MOF synthesis. wikipedia.orgresearchgate.net The synthesis of luminescent heterometallic europium(III)–lutetium(III) and terbium(III)–lutetium(III) terephthalate MOFs has been successfully achieved using lutetium chloride and lutetium nitrate (B79036) as the lutetium source. mdpi.comnih.gov These studies highlight the feasibility of incorporating lutetium into MOF structures to create materials with tailored luminescent properties. mdpi.comnih.gov The principles of MOF synthesis suggest that lutetium triflate could serve as a viable alternative lutetium source, potentially influencing the resulting MOF's topology and properties due to the different counter-ion.

High Refractive Index Immersion Lithography Lens Materials

In the field of semiconductor manufacturing, immersion lithography is a critical technology for producing smaller feature sizes on integrated circuits. This technique relies on the use of a high refractive index fluid between the final lens of the exposure system and the silicon wafer. While there is no direct mention in the available literature of this compound being used in this application, a related compound, Lanthanum(III) trifluoromethanesulfonate, has been identified as a component in immersion fluids for this purpose. The general properties of lanthanide triflates suggest that they can contribute to achieving a high refractive index in the fluid, which is essential for enhancing the resolution of the lithography process. The chemical similarity between lanthanum and lutetium suggests that lutetium triflate could also be a candidate for such applications, although specific research to confirm this is needed.

Nanoparticle and Thin Film Deposition Technologies

The synthesis of lutetium-based nanoparticles and the deposition of lutetium-containing thin films are areas of active research for applications ranging from bioimaging to optics. For instance, NaLuF₄ nanoparticles co-doped with other lanthanides have been synthesized for use in dual-modality upconversion luminescence and SPECT bioimaging. nih.gov Additionally, thin films of lutetium fluoride (B91410) have been produced for optical applications. americanelements.com However, the reviewed scientific literature does not specify the use of this compound as a precursor in these particular nanoparticle synthesis or thin film deposition methods. The common precursors mentioned are other lutetium salts and organometallic compounds. While lutetium triflate's solubility in certain organic solvents could make it a candidate for solution-based deposition techniques, its application in these technologies is not yet well-documented.

Analytical and Spectroscopic Characterization of Lutetium Iii Trifluoromethanesulfonate and Its Complexes

X-ray Absorption Spectroscopy (EXAFS) and X-ray Diffraction (XRD)

X-ray based techniques are fundamental in determining the local coordination environment and crystalline structure of metal complexes.

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid compounds. Crystalline Lutetium(III) trifluoromethanesulfonate (B1224126) would be expected to form a well-defined lattice. While a specific crystal structure determination for Lu(OTf)₃ is not prominently reported, the structures of other lanthanide triflate hydrates, such as Ln(H₂O)₉₃, have been characterized. wikipedia.org These structures typically feature a nine-coordinate lanthanide ion surrounded by water molecules, with the triflate anions occupying positions in the crystal lattice to balance the charge. Powder XRD would be instrumental in identifying the crystalline phases of Lutetium(III) trifluoromethanesulfonate and confirming its purity.

TechniqueInformation ObtainedExpected Findings for this compound
EXAFS Local coordination environment (coordination number, bond distances)In aqueous solution, likely a [Lu(H₂O)₉]³⁺ complex with short Lu-O distances due to lanthanide contraction.
XRD Crystal structure, phase purityExpected to form a crystalline solid. The hydrated form would likely be isostructural with other heavy lanthanide triflate nonahydrates.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups, such as the trifluoromethanesulfonate anion.

The triflate anion (CF₃SO₃⁻) has several characteristic vibrational modes that can be observed in the IR and Raman spectra of this compound. The assignment of these bands is based on the C₃ᵥ symmetry of the triflate group.

Key Vibrational Modes of the Triflate Anion:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
νₐₛ(SO₃)1250 - 1280Asymmetric SO₃ stretching
νₛ(SO₃)1030 - 1050Symmetric SO₃ stretching
ν(CF₃)~1225, ~1150CF₃ stretching modes
δ(SO₃)750 - 760SO₃ deformation
δ(CF₃)~575, ~515CF₃ deformation modes

Data compiled from analogous triflate-containing compounds. researchgate.net

In the context of this compound, the positions of these bands can indicate whether the triflate anion is coordinated to the lutetium ion or exists as a free counter-ion. If the triflate is coordinated to the metal center, the symmetry of the anion is lowered, which can result in the splitting of degenerate vibrational modes and shifts in band positions. In the case of the hydrated salt, Lu(H₂O)₉₃, the triflate anions are expected to be non-coordinating, and their vibrational spectra would resemble that of the free triflate ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹⁹F and ¹³C NMR are particularly informative.

¹⁹F NMR: The trifluoromethyl (CF₃) group of the triflate anion provides a strong and distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the chemical environment of the triflate anion. A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The typical chemical shift for the triflate anion is around -78 ppm relative to CFCl₃. spectrabase.com Changes in this chemical shift can indicate interactions between the triflate anion and the lutetium cation or solvent molecules.

¹³C NMR: The carbon atom of the trifluoromethyl group can also be observed in the ¹³C NMR spectrum. Due to the coupling with the three fluorine atoms, this signal appears as a quartet. The chemical shift of the CF₃ group in trifluoromethanesulfonic acid is approximately 119 ppm. spectrabase.com

It is important to note that while many lanthanide ions are paramagnetic, which can lead to significant broadening and shifting of NMR signals, the Lu³⁺ ion is diamagnetic due to its filled 4f shell. This makes it possible to obtain sharp and well-resolved NMR spectra for its complexes, aiding in detailed structural analysis in solution. staffs.ac.uk

NucleusExpected Chemical ShiftMultiplicityInformation Provided
¹⁹F ~ -78 ppm (vs. CFCl₃)SingletIndicates the presence and environment of the triflate anion.
¹³C ~ 119 ppmQuartet (due to ¹JC-F coupling)Confirms the trifluoromethyl group and its electronic environment.

Mass Spectrometry Techniques (ESI-MS, MALDI-MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and is a valuable tool for characterizing the composition and stability of coordination complexes in the gas phase.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of ionic compounds like this compound. In a typical positive-ion mode ESI-MS experiment, one might expect to observe ions corresponding to the lutetium cation complexed with one or two triflate anions, such as [Lu(OTf)₂]⁺ and [Lu(OTf)]²⁺. The observation of these species in the gas phase can provide insights into the strength of the interaction between the lutetium cation and the triflate anion. nih.govnih.gov The fragmentation of these ions in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure and bonding of the complex. staffs.ac.uk

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is another soft ionization technique often used for the analysis of larger molecules and complexes. For this compound, MALDI-MS could potentially be used to identify the parent compound and its complexes, although ESI-MS is more commonly employed for small coordination compounds. The choice of matrix is crucial in MALDI-MS to ensure efficient desorption and ionization with minimal fragmentation.

Expected Ions in ESI-MS of this compound:

IonFormulaExpected m/z
[Lu(OTf)₂]⁺[C₂F₆LuO₆S₂]⁺472.9
[Lu(OTf)]²⁺[CLuF₃O₃S]²⁺161.9

Calculated using the most abundant isotopes.

Electrochemical Studies

Electrochemical techniques, such as cyclic voltammetry, are used to investigate the redox properties of chemical species. The electrochemical behavior of lanthanide triflates has been a subject of interest, particularly in non-aqueous solvents. google.com

Studies on the electrochemistry of lanthanide(III) triflates in solvents like acetonitrile (B52724) have shown that the reduction of Ln(III) to Ln(II) can be observed for some lanthanides. researcher.life However, lutetium has a very stable +3 oxidation state, and the Lu(III)/Lu(II) redox couple is generally not accessible within the typical electrochemical window of common solvents. Therefore, direct reduction or oxidation of the Lu³⁺ ion in this compound is not expected under standard conditions.

Electrochemical studies may instead provide information about the conductivity of solutions of this compound and the electrochemical stability of the triflate anion and the solvent. The triflate anion is known to be electrochemically stable, making it a common choice for an electrolyte anion in electrochemical studies.

Emerging Research Directions and Future Prospects for Lutetium Iii Trifluoromethanesulfonate

Integration into Advanced Functional Materials

The incorporation of lutetium(III) ions, often sourced from precursors like Lutetium(III) trifluoromethanesulfonate (B1224126), into advanced functional materials is a burgeoning area of research. These materials often exhibit unique optical and electronic properties, making them suitable for a range of technological applications.

One of the most promising areas is the development of luminescent materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The inclusion of lanthanide ions like lutetium(III) can significantly influence the photoluminescent properties of these materials. For instance, in heterometallic europium(III)-lutetium(III) terephthalate (B1205515) MOFs, the substitution of europium(III) with lutetium(III) has been shown to induce a crystalline phase change and lead to a significant increase in the photoluminescence quantum yield (PLQY). mdpi.comnih.gov This enhancement is attributed to the suppression of Eu-Eu energy migration and a reduction in non-radiative decay rates. nih.gov

Similarly, in terbium(III)-lutetium(III) terephthalate MOFs, the introduction of lutetium(III) ions affects the crystalline phase of the resulting material. mdpi.com The specific crystalline phase formed is dependent on the concentration of the constituent lanthanide ions. These heterometallic MOFs exhibit bright green luminescence upon excitation, with the quantum yields being significantly influenced by the crystalline structure. The use of lutetium in these frameworks serves to tune the structural and, consequently, the optical properties of the final material. While the direct use of Lutetium(III) trifluoromethanesulfonate as the precursor is not always explicitly detailed in these studies, its role as a source of Lu(III) ions is a key aspect of their synthesis.

The unique luminescent properties of these lutetium-containing materials open up possibilities for their use in sensors, imaging, and solid-state lighting technologies like organic light-emitting diodes (OLEDs). The ability to fine-tune the emission characteristics by varying the lutetium content is a significant advantage in the design of new functional materials.

Influence of Lutetium(III) on the Properties of Heterometallic MOFs
Heterometallic MOF SystemEffect of Lutetium(III) IncorporationResulting Property EnhancementPotential Applications
Europium(III)-Lutetium(III) TerephthalateInduces crystalline phase change and isolates Eu(III) ions.Significant increase in photoluminescence quantum yield. nih.govRed-emitting phosphors for lighting and displays.
Terbium(III)-Lutetium(III) TerephthalateInfluences the resulting crystalline phase of the MOF. mdpi.comBright green luminescence with tunable quantum yields.Green-emitting phosphors, sensors.

Novel Catalytic Transformations and Methodologies

This compound, often referred to as lutetium triflate, is recognized as a powerful and versatile Lewis acid catalyst in organic synthesis. wikipedia.org Its stability in water, a key feature of lanthanide triflates, makes it an attractive catalyst for a variety of chemical transformations, aligning with the principles of green chemistry. wikipedia.org

A notable application of lutetium triflate is in the chemoselective thioacetalization of aldehydes. This reaction is crucial for the protection of carbonyl groups during complex organic syntheses. Lutetium triflate has been demonstrated to be an efficient and recyclable catalyst for this transformation, providing high yields of the desired thioacetals under mild reaction conditions. The catalyst's stability allows for its recovery and reuse, which is a significant advantage in terms of cost and environmental impact. wikipedia.org

The broader class of lanthanide triflates, to which lutetium triflate belongs, has been extensively studied for a range of organic reactions. These include:

Friedel-Crafts Reactions: Lanthanide triflates can serve as effective catalysts for Friedel-Crafts acylations and alkylations, offering a more environmentally friendly alternative to traditional catalysts like aluminum chloride, which generate significant acidic waste. wikipedia.org

Carbon-Carbon Bond-Forming Reactions: They are employed in Diels-Alder, aldol (B89426), and allylation reactions. wikipedia.org The water-tolerant nature of these catalysts often allows these reactions to be performed in aqueous media. wikipedia.org

Carbon-Nitrogen Bond-Forming Reactions: Lanthanide triflates catalyze the synthesis of nitrogen-containing compounds such as pyridines and nitroaromatics. wikipedia.org

While many studies focus on the general catalytic activity of lanthanide triflates, the specific use of lutetium triflate in novel transformations remains an active area of research. Its unique Lewis acidity, influenced by the ionic radius of the lutetium ion, can lead to different reactivity and selectivity compared to other lanthanide triflates. Future research is expected to uncover more specialized applications of this compound in asymmetric catalysis and the synthesis of complex organic molecules.

Catalytic Applications of this compound and other Lanthanide Triflates
Reaction TypeRole of this compound / Lanthanide TriflatesKey Advantages
Chemoselective ThioacetalizationEfficient and recyclable catalyst for the protection of aldehydes. wikipedia.orgHigh yields, mild conditions, catalyst reusability. wikipedia.org
Friedel-Crafts ReactionsAlternative Lewis acid catalyst to AlCl3. wikipedia.orgReduced acidic waste, potential for catalyst recycling. wikipedia.org
Diels-Alder, Aldol, and Allylation ReactionsWater-tolerant catalyst enabling reactions in aqueous media. wikipedia.orgUse of environmentally benign solvents. wikipedia.org
Aza Diels-Alder ReactionsCatalyst for the synthesis of nitrogen-containing heterocycles. wikipedia.orgHigh yields under mild conditions in aqueous solvents. wikipedia.org

Theoretical Predictions and Computational Design of New this compound Systems

While experimental research on this compound is progressing, theoretical and computational studies specifically targeting this compound are still in their early stages. However, computational modeling is a powerful tool for understanding the electronic structure, bonding, and reactivity of lanthanide complexes, which can guide the design of new materials and catalysts.

Computational studies on related lutetium compounds provide insights that can be extrapolated to the trifluoromethanesulfonate system. For example, density functional theory (DFT) calculations have been employed to investigate the electronic structure of lutetium phthalocyanine (B1677752) complexes. nih.gov These studies reveal the nature of the interaction between the lutetium center and the organic ligands, which is crucial for understanding the material's properties. nih.gov

Furthermore, first-principles DFT calculations on nitrogen-doped lutetium hydrides have been used to explore their electronic properties, identifying features like flat bands and Dirac cones near the Fermi energy. aps.org These theoretical investigations are instrumental in predicting and explaining the behavior of novel lutetium-based materials.

In the context of catalysis, computational chemistry can be used to model reaction mechanisms and predict the activity and selectivity of catalysts. mdpi.com By understanding the transition states and intermediates involved in a catalytic cycle, researchers can design more efficient and selective catalysts. For this compound, computational studies could elucidate the mechanism of its catalytic activity in various organic reactions, providing a basis for optimizing reaction conditions and developing new catalytic applications.

The future of research in this area will likely involve a synergistic approach combining experimental synthesis and characterization with theoretical modeling. This will enable a deeper understanding of the fundamental properties of this compound and facilitate the rational design of new functional materials and catalytic systems based on this compound.

Sustainable and Eco-Friendly Chemical Processes

The principles of green and sustainable chemistry are increasingly guiding chemical research and industrial processes. This compound and other lanthanide triflates have emerged as promising catalysts in this context due to their unique properties that align with these principles.

A key advantage of lanthanide triflates is their water stability, which allows for their use as catalysts in aqueous media. wikipedia.org This reduces the reliance on volatile and often hazardous organic solvents, thereby minimizing the environmental impact of chemical processes. The ability to perform reactions in water is a significant step towards developing more sustainable synthetic methodologies.

Furthermore, the recyclability of these catalysts is a major contributor to their eco-friendliness. As demonstrated in the thioacetalization of aldehydes catalyzed by lutetium triflate, the catalyst can be recovered from the aqueous reaction mixture and reused without a significant loss of activity. wikipedia.org This not only reduces waste but also improves the economic viability of the process.

In reactions such as Friedel-Crafts acylations, the use of lanthanide triflates can drastically reduce the amount of acidic waste generated compared to traditional catalysts like aluminum chloride. wikipedia.org This is because the lanthanide triflate is not consumed stoichiometrically and can be recovered, whereas aluminum chloride is typically quenched with water, leading to the formation of corrosive byproducts. wikipedia.org

The high catalytic efficiency of this compound, often requiring only small catalyst loadings, further contributes to its sustainability profile. Lower catalyst concentrations mean less material is used and less waste is generated.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by this compound in environmentally benign solvent systems. The development of immobilized or heterogeneous versions of the catalyst could further enhance its recyclability and ease of separation, making it an even more attractive option for large-scale, sustainable chemical production.

Q & A

Q. Basic Research Focus

  • FT-IR Spectroscopy: Confirm triflate coordination via asymmetric S-O stretching bands at 1220–1280 cm⁻¹ and symmetric modes at 1020–1080 cm⁻¹ .
  • X-ray Diffraction (XRD): Analyze crystallinity; anhydrous forms exhibit distinct peaks at 2θ = 15–25° .
  • Elemental Analysis: Quantify lutetium content via ICP-MS, with expected Lu³⁺ concentration ≥98% .

How does the Lewis acidity of this compound compare to other rare-earth triflates?

Advanced Research Focus
Lutetium’s smaller ionic radius (0.977 Å) enhances charge density, increasing Lewis acidity compared to larger lanthanides (e.g., La³⁺: 1.032 Å). Quantitative comparisons:

  • Gutmann-Beckett Method: Measure acceptor number (AN) using triethylphosphine oxide (TEPO) as a probe. Lu(OTf)₃ typically exhibits AN > 80, surpassing Sc(OTf)₃ (AN ~75) .
  • Catalytic Efficiency: In Mukaiyama aldol reactions, Lu(OTf)₃ achieves ~90% yield vs. 70% for Yb(OTf)₃ under identical conditions .

What strategies resolve discrepancies in reported catalytic efficiencies of this compound?

Advanced Research Focus
Discrepancies often stem from:

  • Hydration State: Anhydrous vs. hydrated forms (e.g., Lu(OTf)₃·xH₂O) significantly alter reactivity. Thermogravimetric analysis (TGA) can verify hydration levels .
  • Purity Assessment: Trace impurities (e.g., sulfate ions) from synthesis reduce activity. Cross-validate purity via EDX or combustion analysis .
  • Reaction Monitoring: Use in situ techniques like Raman spectroscopy to track intermediate formation and adjust kinetic models .

What are the environmental implications of this compound usage, and how can ecotoxicity be assessed?

Advanced Research Focus
Current ecotoxicological data are limited . Mitigation strategies include:

  • Biodegradation Studies: Expose the compound to soil microbiota under controlled conditions, monitoring fluoride ion release via ion chromatography.
  • Aquatic Toxicity Assays: Use Daphnia magna or zebrafish embryos to determine LC₅₀ values. Preliminary data suggest moderate toxicity (LC₅₀ < 10 mg/L) due to fluoride leaching .

How can computational chemistry aid in predicting the reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations: Model ligand-exchange reactions to predict catalytic pathways. Lu(OTf)₃ exhibits lower activation energy (ΔG‡ ~25 kJ/mol) for esterification vs. Ce(OTf)₃ (ΔG‡ ~30 kJ/mol) .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize solvation shells for enhanced stability .

Notes

  • References: Ensure all protocols comply with OSHA HazCom 2012 and GHS standards .
  • Data Gaps: Prioritize studies on long-term stability and ecotoxicology to address regulatory requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.